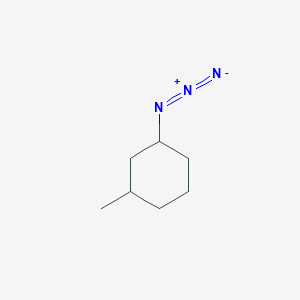

1-Azido-3-methylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

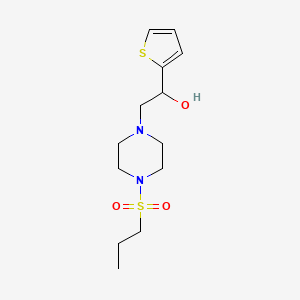

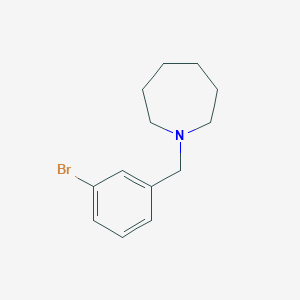

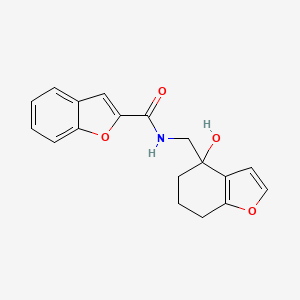

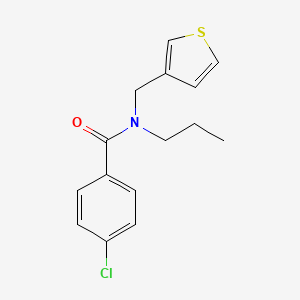

1-Azido-3-methylcyclohexane is a molecule that contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 positively charged N .

Molecular Structure Analysis

The molecular structure of 1-Azido-3-methylcyclohexane includes a six-membered cyclohexane ring with a methyl group and an azido group attached . High-quality images of the 3D molecular structure of similar compounds have been created based on quantum chemical computations .Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-3-methylcyclohexane are not detailed in the available literature, organic azides are known to participate in a variety of reactions. These include intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions .Scientific Research Applications

Synthesis of Heterocycles

1-Azido-3-methylcyclohexane serves as a valuable precursor in the synthesis of various heterocyclic compounds. Researchers have explored its use in constructing five- and six-membered heterocycles, including organometallic systems and their fused analogs . These synthetic methods involve intermolecular or intramolecular reactions, often under thermal, catalyzed, or noncatalyzed conditions.

Oxygen Insertion Reactions

Oxygen insertion reactions involving 1-azido-3-methylcyclohexane provide access to oxygen-containing heterocycles. Researchers have investigated the regioselective introduction of oxygen atoms into the cyclohexane ring, leading to functionalized heterocyclic motifs.

Mechanism of Action

Target of Action

- (also known as 3’-azido-3’-deoxythymidine , or AZT ) primarily targets bacterial cells, specifically members of the family Enterobacteriaceae . These include strains of Escherichia coli , Salmonella typhimurium , Klebsiella pneumoniae , Shigella flexneri , and Enterobacter aerogenes .

properties

IUPAC Name |

1-azido-3-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-3-2-4-7(5-6)9-10-8/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPYSVJIQAPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-methylcyclohexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)